molecular formula C29H37N7O6 B1447229 H-Lys(Abz)-Pro-Pro-pNA CAS No. 219138-18-8

H-Lys(Abz)-Pro-Pro-pNA

Cat. No.: B1447229
CAS No.: 219138-18-8
M. Wt: 579.6 g/mol
InChI Key: PYDKOXBAMHOEAF-SDHOMARFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Lys(Abz)-Pro-Pro-pNA is a synthetic tetrapeptide composed of lysine, proline, and a para-nitroaniline (pNA) group. This compound is often used as a substrate in enzymatic assays, particularly for studying protease activity. The presence of the Abz (aminobenzoyl) group allows for fluorescence resonance energy transfer (FRET) applications, making it a valuable tool in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys(Abz)-Pro-Pro-pNA typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Abz group is introduced to the lysine residue, and the pNA group is attached to the C-terminal proline. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced technologies allows for efficient production while maintaining the integrity of the peptide.

Chemical Reactions Analysis

Types of Reactions

H-Lys(Abz)-Pro-Pro-pNA undergoes various chemical reactions, including:

    Hydrolysis: Catalyzed by proteases, leading to the cleavage of peptide bonds.

    Oxidation: The Abz group can undergo oxidation, affecting its fluorescence properties.

    Substitution: The pNA group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis is performed using specific proteases under physiological conditions (pH 7.4, 37°C).

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used.

    Substitution: Nucleophiles like amines or thiols can react with the pNA group under mild conditions.

Major Products Formed

    Hydrolysis: Produces smaller peptide fragments and free pNA.

    Oxidation: Results in oxidized Abz derivatives.

    Substitution: Forms substituted pNA derivatives.

Scientific Research Applications

H-Lys(Abz)-Pro-Pro-pNA is widely used in scientific research due to its versatility:

    Chemistry: Used as a model substrate in studying peptide bond formation and cleavage.

    Biology: Employed in assays to measure protease activity, aiding in the understanding of enzyme kinetics and specificity.

    Medicine: Utilized in drug discovery for screening protease inhibitors, which are potential therapeutic agents.

    Industry: Applied in quality control processes to monitor protease activity in various products.

Comparison with Similar Compounds

Similar Compounds

    H-Lys-Ala-Val-Gly-OH: Another lysine-containing tetrapeptide with immunoactive properties.

    H-Lys-Lys-Gly-OH: A tripeptide used in studies of protein metabolism.

Uniqueness

H-Lys(Abz)-Pro-Pro-pNA is unique due to its combination of the Abz and pNA groups, which enable FRET applications. This feature distinguishes it from other peptides that lack these functional groups, making it particularly valuable in fluorescence-based assays.

Properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-2-amino-6-[(2-aminobenzoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N7O6/c30-22-8-2-1-7-21(22)26(37)32-16-4-3-9-23(31)28(39)35-18-6-11-25(35)29(40)34-17-5-10-24(34)27(38)33-19-12-14-20(15-13-19)36(41)42/h1-2,7-8,12-15,23-25H,3-6,9-11,16-18,30-31H2,(H,32,37)(H,33,38)/t23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDKOXBAMHOEAF-SDHOMARFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCCNC(=O)C3=CC=CC=C3N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCNC(=O)C3=CC=CC=C3N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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H-Lys(Abz)-Pro-Pro-pNA
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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of H-Lys(Abz)-Pro-Pro-pNA in studying LeAPP2?

A1: this compound is a synthetic peptide substrate specifically designed for studying enzymes like LeAPP2 that exhibit aminopeptidase P activity.

  • Kinetic Studies: By using varying concentrations of this compound, researchers were able to determine the kinetic parameters of LeAPP2, such as the Michaelis-Menten constant (Km) and the catalytic efficiency (Km/kcat). [] These parameters provide valuable insights into the enzyme's affinity for the substrate and its overall catalytic efficiency.

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